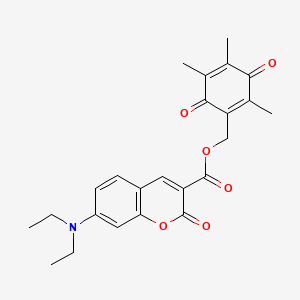

Coumarin-Quinone Conjugate

Description

Conceptual Framework of Coumarin (B35378) and Quinone Moieties as Privileged Scaffolds

In the realm of medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. nih.govscielo.br This versatility makes them attractive starting points for the design of new drugs. nih.gov

Coumarin: The coumarin (2H-chromen-2-one) nucleus is a prominent example of a privileged scaffold. frontiersin.orgnih.govresearchgate.netmdpi.com Found in a wide variety of natural products, coumarins exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. frontiersin.orgmdpi.comnih.govresearchgate.net The unique physicochemical characteristics of the coumarin ring system, including its planar structure and ability to participate in various non-covalent interactions, contribute to its ability to interact with diverse biological targets. frontiersin.orgcore.ac.uk The versatility of the coumarin scaffold allows for easy synthetic modification at various positions, enabling the creation of large libraries of derivatives with tailored biological activities. nih.govmdpi.com

Quinone: Similarly, the quinone moiety is recognized as a privileged structure in medicinal chemistry. nih.govbohrium.comresearchgate.netnih.gov Quinones, which are characterized by a cyclic diketone structure, are integral to many natural products and play a crucial role in biological processes such as electron transport. nih.govresearchgate.net They are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. bohrium.comnih.govnih.gov The ability of quinones to undergo redox cycling and generate reactive oxygen species (ROS) is a key mechanism behind their biological effects. bohrium.comacs.org

Rationale for Conjugation Strategies in the Design of Novel Bioactive Compounds

The conjugation of two or more distinct pharmacophores, a strategy known as molecular hybridization, has gained significant traction in drug discovery. nih.govmdpi.com This approach aims to create a single molecule that combines the beneficial properties of its constituent parts, potentially leading to a range of advantages over individual components. pharmaceutical-technology.comdovepress.com

Synergy of Pharmacophores

By linking a coumarin and a quinone, researchers aim to achieve a synergistic effect, where the biological activity of the hybrid molecule is greater than the sum of its individual components. nih.govdut.ac.za The combination of the coumarin's ability to interact with various cellular targets and the quinone's redox activity can lead to novel or enhanced mechanisms of action. nih.govfrontiersin.org For example, a coumarin-quinone hybrid might exhibit improved targeting of cancer cells due to the coumarin moiety, while the quinone component induces cell death through oxidative stress. nih.govfrontiersin.org

Strategies to Overcome Biological Resistance

Drug resistance is a major challenge in the treatment of diseases like cancer and infectious diseases. nih.gov Hybrid molecules, such as coumarin-quinone conjugates, can be designed to overcome resistance mechanisms. frontiersin.orgnih.gov By having two distinct pharmacophores, the hybrid may be less susceptible to the resistance mechanisms that affect single-target agents. If a cell develops resistance to the action of the coumarin part, the quinone part may still exert its therapeutic effect, and vice versa.

Development of Multifunctional Agents

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways. nih.govresearchgate.net Multifunctional agents, which can simultaneously modulate multiple targets, offer a promising therapeutic approach. nih.govnih.gov Coumarin-quinone conjugates are well-suited for this purpose, as both individual scaffolds are known to interact with a variety of biological targets. nih.govbohrium.comnih.gov The resulting hybrid can be designed to have a specific polypharmacological profile, targeting different aspects of the disease process. nih.govnih.gov

Exploration of Dual Action Mechanisms

The conjugation of a coumarin and a quinone allows for the exploration of dual action mechanisms. pharmaceutical-technology.com This means the hybrid molecule can act through two different, and potentially complementary, pathways to achieve its therapeutic effect. For instance, a coumarin-quinone conjugate could simultaneously inhibit a key enzyme involved in cancer cell proliferation (a common target for coumarins) and induce oxidative stress through the quinone moiety, leading to a more potent anticancer effect. nih.govfrontiersin.org This dual-action approach can enhance efficacy and potentially reduce the likelihood of developing drug resistance. nih.gov

Detailed Research Findings

Several studies have explored the synthesis and biological evaluation of coumarin-quinone conjugates, demonstrating their potential as bioactive agents.

For instance, one study reported the synthesis of four new coumarin-quinone hybrids from 3-acetylcoumarin (B160212) and 2,6-di-tert-butyl-1,4-benzoquinone. nih.gov The in vitro antimicrobial, antioxidant, and anticancer activities of these hybrids were evaluated. The results indicated that two of the analogs, DTBSB and DTBSN , were the most active antimicrobial agents among the synthesized compounds. nih.gov Furthermore, all the synthesized coumarin-quinone hybrids showed considerable activity against various cancer cell lines. nih.gov

Another example is a naphthoquinone-coumarin conjugate, NPQ-C6 , which was evaluated for its effects on chronic myelogenous leukemia (CML) cells. frontiersin.org This hybrid was found to inhibit the growth of CML cells and induce apoptosis. frontiersin.org The study suggested that the anticancer activity of NPQ-C6 was related to the downregulation of the BCR-ABL1/STAT5 signaling pathway, a key driver of CML. frontiersin.org

A fluorescent this compound has also been developed as a substrate for NADH:ubiquinone oxidoreductases. caymanchem.com This tool, comprising a coumarin fluorophore linked to a ubiquinone analog, has been used to measure the kinetic parameters of enzymes like apoptosis-inducing factor mitochondria-associated 2/ferroptosis suppressor protein 1 (AIFM2/FSP1). caymanchem.com

Below is a data table summarizing the findings of selected coumarin-quinone conjugates:

| Compound ID | Starting Materials | Biological Activity | Key Findings |

| DTBSB | 3-acetylcoumarin, 2,6-di-tert-butyl-1,4-benzoquinone | Antimicrobial, Anticancer | Showed good antibacterial activity against Staphylococcus aureus. Exhibited significant in vitro antiproliferative activities against several human cancer cell lines. nih.govresearchgate.net |

| DTBSN | 3-acetylcoumarin, 2,6-di-tert-butyl-1,4-benzoquinone | Antimicrobial, Anticancer | Found to be an effective biological agent among the synthesized analogs. Showed commendable in vitro antiproliferative activities. nih.govresearchgate.net |

| NPQ-C6 | Naphthoquinone, Coumarin | Anticancer | Inhibited the growth of chronic myelogenous leukemia (CML) cells and induced apoptosis by downregulating the BCR-ABL1/STAT5 pathway. frontiersin.org |

| This compound | 7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carboxylic acid, (2,4,5-trimethyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methyl ester | Fluorescent Substrate | Used to measure the kinetic parameters of NADH:ubiquinone oxidoreductases like AIFM2/FSP1. caymanchem.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H25NO6 |

|---|---|

Molecular Weight |

423.5 g/mol |

IUPAC Name |

(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl 7-(diethylamino)-2-oxochromene-3-carboxylate |

InChI |

InChI=1S/C24H25NO6/c1-6-25(7-2)17-9-8-16-10-18(24(29)31-20(16)11-17)23(28)30-12-19-15(5)21(26)13(3)14(4)22(19)27/h8-11H,6-7,12H2,1-5H3 |

InChI Key |

QJCBHBXUOMJXSQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)OCC3=C(C(=O)C(=C(C3=O)C)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Coumarin Quinone Conjugates

Advanced Reaction Pathways for Conjugate Formation

Beyond simple linkages, a number of advanced synthetic strategies have been explored to create more complex and diverse coumarin-quinone conjugates. These methods offer greater control over the final molecular architecture and can often be performed with high efficiency and selectivity.

Multi-Component Reactions

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. While specific examples of MCRs for the direct synthesis of coumarin-quinone conjugates are not yet widely reported in the literature, the principles of this methodology are highly applicable. For instance, a one-pot reaction involving a functionalized coumarin (B35378), a quinone derivative, and a third component could potentially lead to the rapid assembly of a novel hybrid structure. The power of MCRs lies in their ability to generate molecular diversity from readily available starting materials. benthamscience.comrsc.org Research in the broader field of coumarin synthesis has demonstrated the utility of MCRs for creating fused heterocyclic systems, such as coumarin-fused quinolines, which share structural similarities with potential coumarin-quinone hybrids. rsc.org

Hetero-Diels-Alder Cycloadditions

The Hetero-Diels-Alder reaction, a powerful tool for the formation of six-membered heterocyclic rings, presents a potential pathway for the synthesis of coumarin-quinone conjugates. In this approach, a coumarin derivative could be designed to act as a diene or a dienophile, reacting with a quinone partner to form a new, fused ring system. While the direct application of this reaction to form a simple coumarin-quinone adduct is not extensively documented, related cycloaddition reactions involving coumarin derivatives have been reported. scispace.comresearchgate.net For example, coumarin-porphyrin conjugates have been synthesized via a Hetero-Diels-Alder reaction, showcasing the versatility of the coumarin scaffold in such transformations. researchgate.net The regioselectivity and stereoselectivity of the Diels-Alder reaction would offer precise control over the three-dimensional structure of the resulting conjugate.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) (Click Chemistry)

To synthesize a coumarin-quinone conjugate via CuAAC, one moiety would be functionalized with an azide (B81097) group and the other with a terminal alkyne. The subsequent "click" reaction, typically carried out under mild conditions, would then covalently link the two fragments. This methodology has been successfully employed to link ferrocene (B1249389) to both coumarin and anthraquinone, demonstrating its applicability in creating hybrid molecules with redox-active components. rsc.org The high functional group tolerance and reliability of the CuAAC reaction make it an attractive strategy for the synthesis of complex coumarin-quinone conjugates.

Table 1: Key Features of CuAAC for this compound Synthesis

| Feature | Description |

|---|---|

| Efficiency | High reaction yields and fast reaction times. |

| Selectivity | The reaction is highly specific between azides and terminal alkynes. |

| Mild Conditions | Typically performed in benign solvents, including water, and at or near room temperature. |

| Linker | Forms a stable and aromatic 1,2,3-triazole linker. |

| Functional Group Tolerance | Compatible with a wide range of functional groups, minimizing the need for protecting groups. |

Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction, catalyzed by a combination of palladium and copper complexes, offers a direct method for linking a coumarin and a quinone scaffold if one is functionalized with an alkyne and the other with a halide.

The versatility of the Sonogashira coupling allows for the introduction of an acetylene (B1199291) linker between the two moieties, which can influence the electronic communication between the coumarin and quinone systems. Copper-free Sonogashira coupling protocols have also been developed to avoid the potential for alkyne dimerization, a common side reaction in the presence of copper catalysts. researchgate.net While direct examples of Sonogashira coupling for the synthesis of coumarin-quinone conjugates are not prevalent in the reviewed literature, its successful application in the synthesis of various alkynyl coumarin derivatives suggests its potential for this purpose. researchgate.net

Condensation and Cyclization Reactions

Condensation and subsequent cyclization reactions represent a classical and effective strategy for the synthesis of coumarin-quinone hybrids. A notable example involves a two-step process. nih.gov

The first step is the formation of a benzoquinone hydrazone intermediate. This is achieved through the reaction of a 1,4-benzoquinone (B44022) derivative, such as 2,6-di-tert-butyl-1,4-benzoquinone, with a hydrazine (B178648) derivative like ethyl 3-hydrazinyl-3-oxopropanoate. This reaction is typically carried out in ethanol (B145695) with a few drops of trifluoroacetic acid and refluxed for a couple of hours. nih.gov

In the second step, the purified benzoquinone hydrazone is reacted with a substituted salicylaldehyde (B1680747) in the presence of a catalytic amount of a base, such as piperidine, in ethanol at room temperature. This leads to a condensation reaction followed by an intramolecular cyclization to form the final this compound. The reaction is monitored by thin-layer chromatography (TLC) and, upon completion, the product is isolated by filtration after neutralization with dilute hydrochloric acid. nih.gov

Table 2: Characterization Data for Synthesized Coumarin-Quinone Hybrids

| Compound | Molecular Formula | Mass (m/z) [M+H]+ |

|---|---|---|

| DTBSA | C22H26N2O4 | 407.20 |

| DTBSC | C22H25ClN2O4 | 441.16 |

| DTBSB | C22H25BrN2O4 | 485.11 |

| DTBSN | C22H25N3O6 | 452.18 |

Data sourced from Pangal, A., et al. (2022). nih.gov

This synthetic approach has been successfully used to generate a series of coumarin-quinone hybrids with varying substituents on the coumarin ring. The structures of these conjugates have been unequivocally confirmed by HRMS, FTIR, and NMR spectroscopy. nih.gov

Nucleophilic Displacement and Other Coupling Approaches

The synthesis of coumarin-quinone conjugates often involves multi-step procedures that utilize nucleophilic displacement and various coupling reactions to link the two distinct moieties. A common strategy involves the initial preparation of a functionalized intermediate from one of the core structures, which is then coupled with the second component.

One prominent method is a two-step synthesis that begins with the formation of a quinone-hydrazone intermediate. nih.gov For instance, 2,6-di-tert-butyl-1,4-benzoquinone can be reacted with a hydrazinyl precursor like ethyl 3-hydrazinyl-3-oxopropanoate in ethanol with a few drops of trifluoroacetic acid under reflux. nih.gov This intermediate is then coupled with a substituted salicylaldehyde in the presence of a base, such as piperidine, to yield the final coumarin-quinone hybrid. nih.gov This condensation reaction effectively constructs the coumarin ring system onto the quinone-containing scaffold. nih.gov

Nucleophilic displacement is another key strategy, particularly for introducing functionalities that facilitate subsequent coupling. For example, 4-(chloromethyl)coumarins can undergo nucleophilic displacement of the chlorine atom by reacting with sodium azide in an acetone-water mixture. mdpi.com This reaction affords 4-(azidomethyl)coumarins, which are versatile precursors for "click" chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition, to link them to quinone derivatives. mdpi.com

Other advanced coupling approaches have been developed for creating functionalized coumarins that can be linked to quinones. These include palladium-catalyzed reactions, such as the oxidative Heck coupling of coumarins with arylboronic acids, which allows for direct aryl substitution. organic-chemistry.org Enantioselective methods, like the allylic alkylation between 3-cyano-4-methylcoumarins and Morita–Baylis–Hillman (MBH) carbonates, have also been reported to create complex coumarin structures. nih.gov Furthermore, the synthesis of cyclopropa[c]coumarins can be achieved through a conjugate addition of an ylide to a coumarin derivative, followed by an intramolecular nucleophilic substitution. nih.gov These diverse methodologies provide a robust toolkit for chemists to design and synthesize a wide array of coumarin-quinone conjugates with varied linkers and substitution patterns.

Table 1: Overview of Selected Synthetic Approaches for Coumarin-Quinone Conjugates and Precursors

| Reaction Type | Reactants | Reagents/Catalyst | Product Type | Ref. |

|---|

Structural Elucidation Techniques for Conjugate Characterization

The confirmation of the chemical structure of newly synthesized coumarin-quinone conjugates relies on a combination of modern spectroscopic and analytical techniques. Each method provides specific information about the molecule's composition, functional groups, connectivity, and, in some cases, three-dimensional arrangement.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for confirming the elemental composition of synthesized coumarin-quinone conjugates. nih.gov It provides highly accurate mass-to-charge ratio (m/z) measurements, allowing for the determination of a molecule's exact molecular formula. benthamopen.combenthamopenarchives.com For a series of coumarin-quinone hybrids, HRMS (EI) spectra showed major peaks corresponding to the expected [M+H]⁺ or [M+1] fragments, confirming their molecular weights. nih.gov For example, the hybrid N'-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dienylidene)-2-oxo-2H-chromene-3-carbohydrazide (DTBSA) yielded an [M+H]⁺ peak at m/z 407.20, which corresponds to the molecular formula C₂₄H₂₇N₂O₄. nih.gov The high resolution of this technique is crucial as it can distinguish between ions with the same nominal mass but different elemental compositions, such as the loss of CO versus C₂H₄. benthamopen.comresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the key functional groups present in the this compound, confirming the successful linkage of the two moieties and the integrity of their characteristic structures. nih.gov The IR spectra of these hybrids show distinctive absorption bands. For instance, the lactone carbonyl (>C=O) of the coumarin ring typically appears as a strong peak in the range of 1712–1714 cm⁻¹. nih.gov Other characteristic peaks include those for the amide carbonyl (>C=O) from 1624.73 to 1683.55 cm⁻¹, the imine group (C=N) between 1525 and 1536 cm⁻¹, and the N-H bond, which can be observed between 3739.30 and 3745.08 cm⁻¹. nih.gov The presence of these specific bands provides direct evidence of the covalent structure of the conjugate. ijarbs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of coumarin-quinone conjugates, providing detailed information about the carbon-hydrogen framework.

¹H NMR spectra reveal the number of different types of protons, their connectivity, and their chemical environment. In a typical coumarin-quinone hybrid, the olefinic proton of the coumarin ring gives a characteristic sharp singlet at a downfield chemical shift, generally between δ 9.06 and 9.5 ppm. nih.gov Protons of the aromatic rings appear as multiplets in the range of δ 6.98 to 8.5 ppm. nih.gov Amide protons (N-H) are often observed as singlets at very downfield shifts, from δ 10 to 12.78 ppm. nih.gov The protons of the bulky tert-butyl groups on the quinone moiety typically appear as a sharp singlet further upfield, around δ 1.34 ppm. nih.gov

¹³C NMR spectra provide information on the carbon skeleton of the molecule. The spectra of coumarin-quinone hybrids display characteristic signals for the carbonyl carbons at downfield shifts. nih.gov The ketone carbonyl carbon of the quinone ring is typically found around δ 186 ppm. nih.gov Other key signals include the lactone carbonyl carbon (δ 157-159 ppm), the amide carbonyl carbon (δ 165-167 ppm), and the imine carbon (δ 153-154 ppm). nih.gov The numerous signals in the aromatic region (δ 116-155 ppm) correspond to the carbons of the coumarin and quinone rings. nih.gov

Table 2: Representative ¹H and ¹³C NMR Spectral Data for N'-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dienylidene)-2-oxo-2H-chromene-3-carbohydrazide (DTBSA) nih.gov

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H NMR | 1.34 (s, 18H) | tert-butyl protons on quinone ring |

| 6.98 (s, 1H), 7.04 (s, 1H) | Protons on quinone ring | |

| 7.40-7.79 (m, 4H), 8.5 (d, 1H) | Protons on coumarin aromatic ring | |

| 9.15 (s, 1H) | Olefinic proton of coumarin ring | |

| 12.78 (s, 1H) | Amide (N-H) proton | |

| ¹³C NMR | 29.46 | -C(CH₃)₃ |

| 35.55 | -C(CH₃)₃ | |

| 116.13, 117.20, 118.52, 125.94, 130.26, 133.21, 135.22 | Aromatic carbons | |

| 146.68, 150.61, 151.10 | Aromatic and quinone ring carbons | |

| 154.57 | Imine carbon (C=N) | |

| 158.42 | Lactone carbonyl carbon | |

| 166.03 | Amide carbonyl carbon | |

| 186.77 | Quinone carbonyl carbon |

Investigations into Regioselectivity and Stereoselectivity in Synthetic Routes

The spatial arrangement of atoms and the orientation of reactions in the synthesis of coumarin-quinone conjugates are critical factors that dictate the biological efficacy and physical properties of the resulting molecules. Consequently, significant research has been dedicated to understanding and controlling the regioselectivity and stereoselectivity of the synthetic routes employed to create these hybrid compounds. Key strategies for achieving this control include cycloaddition reactions, such as the Diels-Alder reaction, and conjugate additions, like the Michael reaction, often employing chiral catalysts to guide the stereochemical outcome.

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, has been utilized in the synthesis of complex coumarin-quinone frameworks. The regioselectivity of this [4+2] cycloaddition is largely governed by the electronic properties of the diene and the dienophile (the quinone component). The reaction between an unsymmetrical diene and an unsymmetrical quinone can theoretically lead to two different regioisomers. The preferential formation of one isomer over the other is determined by the alignment of the most nucleophilic carbon on the diene with the most electrophilic carbon on the dienophile.

Similarly, studies on the cycloaddition of juglone (B1673114) (a naphthoquinone derivative) with substituted dienes have provided insights into the factors controlling regioselectivity. The presence of an intramolecular hydrogen bond in juglone polarizes the π-system, making the C-2 position typically more electrophilic. However, the introduction of substituents on either the diene or the juglone can alter the electronic distribution and, consequently, reverse the regioselectivity of the reaction. For example, the reaction of a diene with unsubstituted juglone may yield one regioisomer, while the same reaction with a β-aryl substituted juglone can lead to the opposite regioisomer with high selectivity.

A notable example of achieving high diastereoselectivity is the intramolecular Diels-Alder reaction of 4-chloro-3-vinylcoumarins with furfurylamine. This reaction proceeds with remarkable diastereoselectivity, leading to the formation of five new bonds and six new stereogenic centers in a controlled manner.

The Michael addition of nucleophiles to activated alkenes is a cornerstone in the synthesis of many coumarin-quinone conjugates, particularly those derived from 4-hydroxycoumarin (B602359). The development of asymmetric organocatalysis has been instrumental in controlling the stereochemistry of these reactions, leading to the synthesis of enantiomerically enriched products.

The enantioselective Michael addition of 4-hydroxycoumarin to α,β-unsaturated ketones, a key step in the synthesis of the anticoagulant warfarin (B611796) and its analogs, has been extensively studied. Chiral primary amine-thiourea bifunctional catalysts have been shown to be highly effective in promoting this reaction with excellent yields and enantioselectivities. The catalyst activates the enone through the formation of an iminium ion while simultaneously activating the 4-hydroxycoumarin via hydrogen bonding, facilitating a highly stereoselective attack.

The table below summarizes the results of various organocatalyzed asymmetric Michael additions of 4-hydroxycoumarin to different Michael acceptors, highlighting the high levels of stereocontrol achievable.

| Entry | Michael Acceptor | Catalyst | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | β-nitrostyrene | Quinine-derived squaramide | Dioxane | 72 | 85 | 92 |

| 2 | Chalcone | Chiral primary amine-thiourea | Toluene | 48 | 97 | 95 |

| 3 | Cyclopent-2-en-1-one | Dihydrocinchonine-derived primary amine with TFA | CH2Cl2 | 24 | 92 | 97 |

| 4 | Benzylideneacetone | Binaphthyl diamine | Methanol | 72 | 88 | 85 |

| 5 | Ethyl 2-cyanoacrylate | (DHQ)2PYR | Toluene | 12 | 95 | 99 |

This table is a representation of typical results and may not correspond to a single specific study.

The choice of catalyst is paramount in determining the stereochemical outcome. For example, cinchona alkaloid-derived primary amines have been successfully used to catalyze the reaction between 4-hydroxycoumarins and cyclic enones, affording polycyclic pyranocoumarin (B1669404) derivatives with high yields and enantioselectivities up to 97% ee. In these reactions, the catalyst directs the approach of the nucleophile to one face of the electrophile, leading to the preferential formation of one enantiomer.

Furthermore, the synthesis of dihydrocoumarins through the reaction of ortho-quinone methides with various partners has also been a focus of stereoselective investigations. Asymmetric inverse-electron-demand hetero-Diels-Alder reactions between in situ generated ortho-quinone methides and azlactones, catalyzed by chiral N,N'-dioxide-Sc(III) complexes, have produced dihydrocoumarins in high yields with excellent enantioselectivities (up to 96% ee) and diastereoselectivities (>19:1 dr). Similarly, chiral phosphoric acid-catalyzed cycloannulation of para-quinone methides with azlactones also yields dihydrocoumarins with high diastereoselectivities (>19:1 dr) and enantioselectivities (up to 99% ee). These examples underscore the power of catalysis in controlling the complex three-dimensional architecture of coumarin-quinone conjugates.

Mechanistic Investigations of Biological Activities of Coumarin Quinone Conjugates

Anticancer and Antiproliferative Mechanistic Studies

Coumarin-quinone conjugates have emerged as a significant class of compounds in anticancer research due to their diverse mechanisms of action against cancer cells. These hybrid molecules leverage the biological activities of both coumarin (B35378) and quinone scaffolds to exert potent antiproliferative effects. Mechanistic studies have revealed their ability to induce programmed cell death, modulate the cell cycle, and inhibit key enzymes crucial for tumor survival and progression.

Induction of Programmed Cell Death (Apoptosis) Pathways

A primary mechanism through which coumarin-quinone conjugates and their parent compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. Research indicates that these compounds can trigger apoptosis through various signaling cascades.

One of the central pathways activated by coumarin derivatives is the intrinsic, or mitochondrial, apoptotic pathway. This is often characterized by changes in the expression of the Bcl-2 family of proteins, which are key regulators of apoptosis. For instance, studies have shown that coumarin compounds can lead to an increase in the pro-apoptotic Bax protein and a decrease in the anti-apoptotic Bcl-2 protein. mdpi.comnih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. mdpi.com

The release of cytochrome c is a critical step that initiates a cascade of enzymatic activations. It leads to the activation of initiator caspases, such as caspase-9, which then activate executioner caspases, like caspase-3. mdpi.comnih.govnih.gov The activation of caspase-3 is a hallmark of apoptosis, as it is responsible for the cleavage of various cellular substrates, resulting in the characteristic morphological changes of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies. nih.gov Some coumarins have also been shown to activate caspase-8, suggesting a potential cross-talk with the extrinsic apoptosis pathway. mdpi.comnih.gov The anticancer activity of 7-hydroxycoumarin in cisplatin-resistant ovarian cancer cells, for example, has been directly linked to the induction of a caspase-driven apoptotic pathway. ajol.info

Studies on various cancer cell lines, including human leukemia (HL-60), breast cancer (MCF-7), and ovarian cancer, have confirmed the pro-apoptotic potential of different coumarin derivatives. nih.govnih.govajol.info For example, 3′S,4′S-disenecioylkhellactone, a coumarin isolated from Peucedanum japonicum, significantly induced apoptosis in HL-60 cells, marked by an increase in the sub-G1 cell population and cleavage of caspases-3, -8, and -9. nih.gov These findings underscore the role of coumarins in modulating apoptosis-related genes and proteins to suppress tumor growth. nih.gov

Cell Cycle Modulation and Arrest Mechanisms (e.g., G1/S, G2/M phases)

In addition to inducing apoptosis, coumarin-quinone conjugates can inhibit cancer cell proliferation by interfering with the cell cycle. The cell cycle is a tightly regulated process, and its disruption can prevent cancer cells from dividing and multiplying. A common mechanism observed for these compounds is the induction of cell cycle arrest, particularly at the G2/M phase. ajol.infonih.gov

Treatment of cancer cells with certain coumarin or quinone derivatives leads to an accumulation of cells in the G2/M phase, preventing them from entering mitosis. mdpi.comfrontiersin.org This arrest is often mediated by the modulation of key regulatory proteins of the G2/M checkpoint. For instance, the activity of the cyclin-dependent kinase 1 (CDK1)/cyclin B complex is crucial for the G2 to M phase transition. frontiersin.org Studies have shown that compounds like 7-hydroxycoumarin can cause G2/M arrest by down-regulating the expression of these regulatory proteins. ajol.info Similarly, the bufadienolide cinobufagin (B1669057) was found to significantly decrease the levels of CDK1 and cyclin B, leading to G2/M arrest in malignant melanoma cells. frontiersin.org

The induction of G2/M arrest can be a p53-independent process. nih.gov In some cases, the arrest is associated with the induction of p21, a cyclin-dependent kinase inhibitor that plays a role in cell cycle control. mdpi.comnih.gov The antitumor quinone 3,6-diaziridinyl-1,4-benzoquinone (DZQ), for example, was shown to cause G2/M arrest in human osteosarcoma and colon carcinoma cells, which correlated with p21 induction. nih.gov These findings indicate that coumarin-quinone derivatives can halt the proliferation of cancer cells by targeting the machinery that governs cell division, making cell cycle arrest a critical component of their anticancer mechanism.

Inhibition of Key Enzymatic Targets and their Mechanisms

Coumarin-quinone conjugates are designed to interact with and inhibit specific enzymes that are overexpressed in tumors and play a vital role in their growth, survival, and adaptation to the tumor microenvironment.

NAD(P)H:quinone oxidoreductase-1 (NQO1) is a flavoenzyme that is frequently overexpressed in various solid tumors, including pancreatic and cholangiocarcinoma. nih.govresearchgate.net While it has a protective role in normal cells, in cancer cells it can be a liability. Inhibition of NQO1 has been proposed as a strategy to enhance the efficacy of certain anticancer drugs. nih.gov

Coumarin-based compounds have been identified as a particularly potent class of NQO1 inhibitors. nih.govnih.gov The mechanism of inhibition is typically competitive, where the coumarin molecule blocks the access of the NAD(P)H coenzyme to the enzyme's active site. mdpi.com Dicoumarol, a biscoumarin, is a well-characterized competitive inhibitor of NQO1. mdpi.com More recent research has focused on developing novel coumarin-based inhibitors with improved pharmacological properties over dicoumarol. drugbank.com

Studies investigating a range of natural coumarins found that scopoletin (B1681571) and umbelliferone (B1683723) were strong inhibitors of NQO1 in cholangiocarcinoma cells. nih.gov Kinetic studies revealed that these coumarins act as uncompetitive inhibitors of the NQO1 enzyme. nih.gov The potent inhibitory effect of these compounds on intracellular NQO1 was also linked to a reduction in cancer cell migration, suggesting another dimension to their anticancer activity. nih.gov

| Compound | Inhibition Type | Cell Line | Observed Effect |

|---|---|---|---|

| Scopoletin | Uncompetitive | KKU-100 (Cholangiocarcinoma) | Strong intracellular NQO1 inhibition, reduced cell migration |

| Umbelliferone | Uncompetitive | KKU-100 (Cholangiocarcinoma) | Strong intracellular NQO1 inhibition, reduced cell migration |

| Aesculetin | Uncompetitive | KKU-100 (Cholangiocarcinoma) | Weak intracellular NQO1 inhibition |

| Coumarin | Uncompetitive | KKU-100 (Cholangiocarcinoma) | Weak intracellular NQO1 inhibition |

| Dicoumarol | Competitive | General | Blocks NAD(P)H access to active site |

Carbonic anhydrases (CAs) are metalloenzymes that play a crucial role in pH regulation. The tumor-associated isoforms, CA IX and CA XII, are overexpressed in a wide range of solid tumors and are involved in tumor proliferation, acidification of the extracellular environment, and invasion. nih.govnih.govchemrxiv.org This makes them attractive targets for anticancer drug development.

Coumarin and its derivatives have been extensively investigated as selective inhibitors of these specific CA isoforms. nih.govresearchgate.net They exhibit high selectivity for the tumor-associated CA IX and XII over the ubiquitous, off-target isoforms CA I and II. nih.govnih.gov A series of novel sulfonamides based on the coumarin scaffold were found to be potent and selective CA inhibitors, with some compounds showing inhibition activity at the single-digit nanomolar level. nih.govchemrxiv.org For example, compound 18f from one study was highlighted as a potent CA IX and XII inhibitor with Ki values of 21 nM and 5 nM, respectively. nih.govchemrxiv.org

The proposed mechanism for some coumarin derivatives involves an esterase-mediated inhibition. The dihydropyranone ring of the coumarin scaffold can be hydrolyzed by the Zn2+ activated water molecule within the enzyme's catalytic cavity. nih.gov This interaction leads to the inhibition of the enzyme's function. The selectivity and high potency of these compounds make the coumarin scaffold a promising framework for designing novel inhibitors targeting tumor-associated carbonic anhydrases. researchgate.net

| Compound | CA I (Ki, nM) | CA II (Ki, nM) | CA IX (Ki, nM) | CA XII (Ki, nM) |

|---|---|---|---|---|

| 18f | 955 | 515 | 21 | 5 |

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflamed and cancerous tissues, where it contributes to inflammation and cell proliferation. Therefore, selective inhibition of COX-2 over the related COX-1 isoform is a key strategy in the development of anti-inflammatory and anticancer agents with reduced gastrointestinal side effects. mdpi.com

Coumarin derivatives have been designed and synthesized as potent and selective COX-2 inhibitors. nih.gov Molecular docking studies of coumarin-quinone hybrids have revealed strong binding affinities for the active site of the COX-2 enzyme (PDB ID: 6COX). nih.gov These studies show that the hybrid molecules fit favorably into the COX-2 active site, establishing hydrogen bonding interactions with various amino acid residues. For example, a coumarin-quinone hybrid designated DTBSN exhibited a strong binding energy of -11.3 kcal/mol, with hydrogen bond interactions with amino acid residues indicating a strong drug-enzyme interaction. nih.gov

In vitro assays have confirmed the high affinity and selectivity of these compounds. Several coumarin derivatives incorporating thiazoline (B8809763) and thiazolidinone moieties displayed IC50 values for COX-2 inhibition in the range of 0.31 to 0.78 μM, which is comparable to the reference drug celecoxib. nih.gov The combination of potent activity and high selectivity for the COX-2 isoenzyme highlights the potential of coumarin-based structures as a scaffold for developing novel anti-inflammatory and anticancer agents. nih.gov

| Compound | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |

|---|---|---|

| DTBSN | -11.3 | Not specified |

| DTBSB | Lower than -11.3 | Not specified |

| DTBSC | Lower than -11.3 | Not specified |

| DTBSA | Lower than -11.3 | Not specified |

5-Lipoxygenase Inhibition

Coumarin derivatives have been identified as effective inhibitors of lipoxygenase (LOX), a family of enzymes involved in the biosynthesis of proinflammatory leukotrienes. nih.gov The mechanism of inhibition is often linked to the antioxidant or free radical scavenging properties of the compounds, as the lipoxygenation process involves a carbon-centered radical. nih.gov Studies on various coumarin derivatives have shown a wide range of lipoxygenase inhibition, from 7.1% to as high as 96.6%. nih.govnih.gov For instance, the compound 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one was found to be a particularly strong inhibitor of soybean LOX-3, demonstrating 96.6% inhibition. nih.govnih.gov Molecular docking studies suggest that these compounds have a high affinity for the active sites of both soybean LOX-3 and human 5-lipoxygenase (5-LOX). nih.govnih.gov The structural features, such as the presence of a benzoyl ring at the 3-position of the coumarin core, are considered important for this inhibitory activity. nih.govnih.gov

Interference with Intracellular Signaling Pathways (e.g., PI3K/mTOR, sphingolipid signaling)

Coumarin-quinone conjugates and related coumarin derivatives have been shown to exert their biological effects, particularly anticancer activities, by modulating key intracellular signaling pathways. mdpi.comnih.gov One of the primary targets is the PI3K/AKT/mTOR pathway, which is frequently upregulated in cancer and plays a crucial role in cell proliferation, survival, and growth. mdpi.comresearchgate.net

Certain coumarin derivatives, including hybrids with structures like cinnamic acid, have been found to mediate their cytotoxicity by inhibiting the PI3K/AKT pathway. mdpi.com For example, specific synthetic coumarin derivatives have demonstrated significant cytotoxic effects against cancer cell lines such as HL60, with this activity linked to PI3K/AKT pathway inhibition. mdpi.com Further mechanistic studies have shown that these compounds can suppress the phosphorylation of Akt, a key downstream effector in the pathway, and consequently induce apoptosis in cancer cells. researchgate.net The inhibitory concentration (IC50) values for coumarin derivatives targeting the PI3K-AKT-mTOR pathway can range from 4 µM to over 200 µM in vitro. nih.gov These findings highlight the potential of coumarin-based molecules to serve as a scaffold for the development of targeted anticancer agents that interfere with this critical signaling cascade. nih.govresearchgate.netspringermedicine.com

DNA Interaction Studies (e.g., DNA-binding)

The interaction with DNA represents another significant mechanism for the biological activity of coumarin-based compounds. Coumarin antibiotics are known to target the bacterial enzyme DNA gyrase, binding to its B subunit and inhibiting its ATPase activity, which is essential for DNA supercoiling. nih.gov

More direct interactions with the DNA molecule have also been investigated. Spectroscopic and molecular modeling studies on some synthetic coumarin derivatives have indicated a groove-binding mode of interaction with DNA. researchgate.net For instance, a derivative referred to as DBP-g was shown to bind to the minor groove of DNA with a binding constant (Kb) of 1.17 × 10^4 M−1. researchgate.net This type of non-covalent interaction can interfere with DNA replication and transcription processes. Other studies on coumarin glycosides, such as esculin, also support a groove-binding mechanism, where hydrogen bonds and van der Waals interactions contribute to the stability of the DNA-ligand complex. The specific mode of binding can be influenced by the structural characteristics of the coumarin derivative, with some hybrids potentially binding via intercalation between DNA base pairs. researchgate.net

Redox Mechanism Investigations (e.g., generation of quinone methides)

The quinone moiety within coumarin-quinone conjugates provides a basis for redox-mediated mechanisms of action. Quinones can be converted to highly reactive intermediates known as quinone methides (QMs) through cellular processes like enzymatic oxidation or reduction. researchgate.net These QMs are potent electrophiles that can alkylate biological nucleophiles, including DNA and proteins, leading to cytotoxicity. researchgate.net

The formation of a QM from a para-substituted phenol, which is structurally related to the hydroquinone (B1673460) form of a quinone, results in a large increase in π-stabilization energy due to the formation of a fully aromatic ring, providing a thermodynamic driving force for its reactions. nih.gov This reactivity is central to the biological effects of many natural and synthetic compounds. researchgate.netnih.gov The generation of QMs in situ is believed to be the ultimate cytotoxic mechanism for numerous antitumor drugs and antibiotics. researchgate.net By exploiting endogenous cellular processes, a coumarin-quinone conjugate can act as a prodrug, being converted to a reactive QM that subsequently alkylates critical cellular targets, leading to enzyme inhibition or DNA damage. researchgate.net

Antimicrobial and Antifungal Activity Mechanisms

Elucidation of Inhibitory Mechanisms against Specific Microbial Strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans)

Coumarin-quinone hybrids have demonstrated significant activity against a range of pathogenic microbes. nih.govsrce.hr The mechanisms underlying this activity are multifaceted and can be specific to the microbial strain.

Staphylococcus aureus : The antibacterial action against S. aureus involves targeting biofilm formation, a key virulence factor that contributes to antibiotic resistance. nih.govnih.gov Certain coumarin derivatives have been shown to inhibit biofilm formation at concentrations that have a low impact on bacterial growth. nih.gov Mechanistic studies revealed that this anti-biofilm activity is associated with the downregulation of genes essential for biofilm development, such as icaA and icaD. nih.gov The quinone component itself can also contribute directly to bactericidal activity, with some quinone compounds showing rapid killing kinetics against methicillin-resistant S. aureus (MRSA). mdpi.com

Pseudomonas aeruginosa : Against P. aeruginosa, a key mechanism involves the inhibition of the quorum sensing (QS) system, which regulates virulence factor production and biofilm formation. nih.govfrontiersin.org Coumarin has been shown to downregulate the expression of key genes within the las, rhl, Pseudomonas quinolone signal (PQS), and integrated QS systems. nih.govfrontiersin.org By disrupting this cell-to-cell communication system, coumarin-based compounds can reduce the production of virulence factors like proteases and pyocyanin (B1662382) and inhibit biofilm formation. nih.gov Some novel coumarin derivatives also act as iron chelators, competing with bacterial siderophores like pyoverdine, thereby causing iron deficiency and further impeding bacterial growth and virulence. nih.gov

Candida albicans : The antifungal mechanism of coumarin-quinone conjugates against C. albicans is linked to the induction of apoptosis. nih.govnih.gov Studies on coumarin have shown that it triggers a series of apoptotic events in the fungal cell, including the externalization of phosphatidylserine, DNA fragmentation, and nuclear condensation. nih.govnih.gov This process is also associated with an increase in intracellular reactive oxygen species (ROS), alterations in mitochondrial function, and elevated cytosolic and mitochondrial Ca2+ levels, ultimately leading to programmed cell death. nih.govnih.gov

Dose-Dependent Antimicrobial Effects

The antimicrobial and antifungal activities of coumarin-quinone conjugates are consistently reported to be dose-dependent. nih.govsrce.hr As the concentration of the hybrid compound increases, a corresponding increase in antimicrobial efficacy is observed. nih.govsrce.hr This relationship is evident in the growth inhibition curves for various microbial strains, where higher concentrations of the conjugates lead to greater reductions in microbial populations. nih.govsrce.hr

This dose-dependent effect is also observed in the inhibition of specific virulence factors and biofilm formation. For example, the inhibition of the QS system in P. aeruginosa by coumarin becomes more pronounced at higher concentrations. nih.gov Similarly, the anti-biofilm activity of coumarin derivatives against S. aureus is quantified by the Minimum Biofilm Inhibitory Concentration (MBIC), which represents the lowest concentration required to achieve significant biofilm inhibition. nih.gov The antiproliferative effects against cancer cells and the antioxidant activity of these hybrids also follow a dose-dependent pattern, where higher concentrations result in greater biological activity. nih.gov

Table 1: Antimicrobial Activity of Selected Coumarin-Quinone Hybrids

| Compound | Target Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| DTBSB | Staphylococcus aureus | Most Active Hybrid | N/A | nih.gov |

| Coumarin Derivative 2 | Staphylococcus aureus | MBIC | 25-100 µg/mL | nih.gov |

| Coumarin Derivative 3 | Staphylococcus aureus | MBIC | 25-100 µg/mL | nih.gov |

| Coumarin Derivative 4 | Staphylococcus aureus | MBIC | 25-100 µg/mL | nih.gov |

| Coumarin Derivative 10 | Staphylococcus aureus | MBIC | 25-100 µg/mL | nih.gov |

| Coumarin Derivative 17 | Staphylococcus aureus | MBIC | 25-100 µg/mL | nih.gov |

| Coumarin | Pseudomonas aeruginosa | QS Inhibition | ~20-40% at 1.5-3 mM | nih.gov |

Table of Mentioned Compounds

| Compound Name/Abbreviation | Chemical Class/Description |

|---|---|

| DTBSB | A specific coumarin-quinone hybrid |

| DTBSN | A specific coumarin-quinone hybrid |

| DTBSA | A specific coumarin-quinone hybrid |

| DTBSC | A specific coumarin-quinone hybrid |

| DBP-g | A synthetic coumarin derivative studied for DNA binding |

| Esculin | A coumarin glycoside |

Antioxidant Activity Mechanisms

The antioxidant capabilities of coumarin-quinone conjugates are multifaceted, involving direct interaction with reactive oxygen species and modulation of endogenous cellular defense systems.

Theoretical and experimental studies have elucidated several key pathways by which these hybrid molecules neutralize free radicals. The efficiency of these pathways is often dependent on the molecular structure of the conjugate and the polarity of the surrounding environment. researchgate.net The primary mechanisms include Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). researchgate.netnih.govresearchgate.net An alternative pathway, Sequential Proton Loss Hydrogen Atom Transfer (SPLHAT), has also been proposed for certain structures. researchgate.net

Hydrogen Atom Transfer (HAT): This pathway involves the direct transfer of a hydrogen atom from the antioxidant molecule (the this compound) to a free radical, effectively neutralizing it. The feasibility of this mechanism is often evaluated based on Bond Dissociation Enthalpy (BDE). researchgate.net For many coumarin hybrids, particularly in the gas phase or non-polar solvents, HAT is the thermodynamically favored mechanism. researchgate.net The presence of hydroxyl (-OH) groups on the coumarin or quinone moiety is crucial for this activity. researchgate.net

Single Electron Transfer-Proton Transfer (SET-PT): In this two-step mechanism, the antioxidant first donates an electron to the free radical, forming a radical cation. This is followed by the transfer of a proton to neutralize the species. researchgate.net

Sequential Proton Loss Electron Transfer (SPLET): The SPLET mechanism is particularly favored in polar solvents. researchgate.net It begins with the deprotonation of the antioxidant, forming an anion. Subsequently, this anion transfers an electron to the free radical. nih.gov Under physiological conditions, the SPLET mechanism has been identified as a significant pathway for the antiradical activity of certain coumarin derivatives. nih.gov

Sequential Proton Loss Hydrogen Atom Transfer (SPLHAT): This pathway serves as an alternative for radical scavenging by specific coumarin-chalcone hybrids, providing another route to radical neutralization depending on the molecular environment. researchgate.net

Table 1: Dominant Radical Scavenging Pathways for Coumarin Hybrids in Different Environments This is an interactive table. You can sort and filter the data.

| Mechanism | Description | Favored Environment | Key Factor |

|---|---|---|---|

| HAT | Direct transfer of a hydrogen atom to a radical. | Gas phase, non-polar solvents. researchgate.net | Bond Dissociation Enthalpy (BDE). researchgate.net |

| SET-PT | An electron is transferred first, followed by a proton. | Varies by molecular structure. | Ionization Potential. |

| SPLET | A proton is lost first, followed by electron transfer. | Polar solvents, physiological conditions. researchgate.netnih.gov | Proton Affinity. |

| SPLHAT | An alternative pathway involving sequential proton loss and hydrogen atom transfer. | Varies by molecular structure. researchgate.net | Molecular structure. |

Beyond direct radical scavenging, coumarin-quinone conjugates can influence the cell's intrinsic antioxidant defense machinery, primarily through the activation of the Nrf2/Keap1 signaling pathway. nih.gov

The Keap1-Nrf2-ARE (Kelch-like ECH-Associated protein 1-nuclear factor erythroid 2-related factor 2-antioxidant response element) system is a master regulator of cellular defense against oxidative stress. nih.govresearchgate.net Under normal conditions, the protein Keap1 binds to the transcription factor Nrf2 in the cytoplasm, targeting it for degradation. researchgate.netfrontiersin.org

Coumarin derivatives can interact with Keap1, often by modifying its critical cysteine residues. researchgate.net This interaction disrupts the Keap1-Nrf2 complex, preventing Nrf2 degradation. nih.govcarta-evidence.org The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes. frontiersin.org This binding initiates the transcription of a suite of phase II cytoprotective and antioxidant enzymes, such as NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HO-1). nih.govfrontiersin.org The upregulation of these defensive genes enhances the cell's capacity to neutralize oxidants and electrophiles, thus providing indirect but potent antioxidant protection. Several natural coumarins, including esculetin (B1671247) and scopoletin, have demonstrated the ability to activate this protective pathway. nih.gov

Other Enzyme Inhibition Profiles and Associated Mechanisms

Coumarin-quinone conjugates and related hybrids have been identified as inhibitors of several key enzymes implicated in various physiological and pathological processes.

Ferroptosis Suppressor Protein 1 (FSP1), also known as Apoptosis-Inducing Factor Mitochondria-associated 2 (AIFM2), is an NAD(P)H-ubiquinone oxidoreductase that protects cells from a form of iron-dependent cell death called ferroptosis. nih.govmdpi.com FSP1 reduces coenzyme Q10 (ubiquinone) to ubiquinol, a potent antioxidant that can halt lipid peroxidation. mdpi.com

While research directly on "coumarin-quinone conjugates" as FSP1 inhibitors is specific, the broader class of coumarins has been extensively studied as inhibitors of related NAD(P)H quinone oxidoreductases, such as NQO1. nih.gov Compounds like dicoumarol are classic inhibitors of these enzymes. nih.gov The inhibitory mechanism is typically competitive, where the coumarin-based inhibitor vies with NADH for binding to the enzyme's active site. nih.gov Given the structural and functional similarities, it is plausible that specifically designed coumarin-quinone hybrids could act as inhibitors of FSP1, thereby promoting ferroptosis, a mechanism of interest in cancer therapy. nih.gov

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of neurotransmitters. mdpi.com Inhibition of these enzymes, particularly MAO-B, is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. mdpi.com

Coumarin-based hybrids have emerged as potent and often selective MAO inhibitors. mdpi.comscienceopen.com For instance, coumarin-chalcone hybrids have demonstrated significant MAO-B inhibitory activity, with some compounds showing IC₅₀ values in the sub-micromolar range. mdpi.com Structure-activity relationship studies reveal that substitutions on the coumarin ring system are critical for modulating affinity and selectivity. mdpi.comscienceopen.com For example, a 3-phenyl substitution on the coumarin scaffold tends to enhance MAO-B inhibition. scienceopen.com Molecular docking studies suggest that these inhibitors bind stably within the hydrophobic active site cavity of the MAO-B enzyme, positioning them to interfere with substrate processing. mdpi.com

Table 2: MAO-B Inhibition by Selected Coumarin Hybrids This is an interactive table. You can sort and filter the data.

| Compound Class | Example Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Chalcocoumarins | ChC4 | MAO-B | 0.76 | mdpi.com |

| 7-benzyloxy-coumarins | 7-[(3,4-difluorobenzyl)oxy]-3,4-dimethylcoumarin | MAO-B | 0.00114 | nih.gov |

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the regulation of cholinergic neurotransmission, and their inhibition is a primary strategy for treating Alzheimer's disease. nih.govnih.gov

Various coumarin hybrids have been designed and synthesized as potent cholinesterase inhibitors. nih.gov For example, coumarin-3-carboxamide-N-morpholine hybrids have shown strong inhibitory activity against AChE, with some derivatives being more potent than the reference drug rivastigmine. nih.gov Kinetic and molecular docking studies have revealed that these inhibitors can exhibit a dual binding mechanism, interacting with both the catalytic anionic subsite (CAS) and the peripheral anionic subsite (PAS) of the AChE enzyme gorge. nih.govnih.gov This dual binding can effectively block the enzyme's activity. Compounds such as scopoletin and 4-methylumbelliferone (B1674119) have also demonstrated notable inhibition of both AChE and BuChE. researchgate.net

Table 3: Cholinesterase Inhibition by Selected Coumarin Derivatives This is an interactive table. You can sort and filter the data.

| Compound Name/Class | Target Enzyme | Inhibition % (at 1 mg/mL) | Reference |

|---|---|---|---|

| 4-methylumbelliferone | AChE | 62.3% | researchgate.net |

| 4-methylumbelliferone | BuChE | 80.9% | researchgate.net |

| Scopoletin | AChE | 53.1% | researchgate.net |

| Scopoletin | BuChE | 73.5% | researchgate.net |

| Coumarin-3-carboxamide-N-morpholine hybrid (5g) | AChE | Potent (1.78x rivastigmine) | nih.gov |

Computational and Theoretical Frameworks in Coumarin Quinone Conjugate Research

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of coumarin-quinone hybrids. These methods model the electronic structure of molecules to predict their behavior and characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of coumarin-quinone conjugates. semanticscholar.orgmdpi.com A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). unica.it The energy of the HOMO is associated with the molecule's ability to donate an electron, while the LUMO energy indicates its capacity to accept an electron. semanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optoelectronic properties. semanticscholar.orgresearchgate.net A smaller energy gap suggests that the molecule is more reactive and that its electrons are more easily excited. semanticscholar.org

DFT is also employed to calculate various thermodynamic parameters. As shown in the table below, properties such as heat capacity, entropy, and enthalpy can be computed at different temperatures. researchgate.netscirp.org This data reveals the stability of the conjugates and how their thermodynamic behavior changes with temperature, which is crucial for understanding their formation and persistence under various conditions. researchgate.net

| Parameter | Description | Significance in Coumarin-Quinone Research |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; relates to antioxidant potential. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; relates to interactions with biological nucleophiles. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Correlates with chemical reactivity, stability, and polarizability. researchgate.net |

| Thermodynamic Parameters | Includes enthalpy, entropy, and Gibbs free energy | Determines the spontaneity and stability of reactions involving the conjugates. researchgate.net |

Molecular Electron Density Theory (MEDT) provides a powerful framework for analyzing the mechanisms of chemical reactions. mdpi.com By examining the changes in electron density throughout a reaction, MEDT can elucidate the molecular pathways and regioselectivity of synthetic processes used to create coumarin-quinone conjugates. mdpi.comnih.gov For instance, MEDT has been successfully applied to understand the electrophilic aromatic substitution reactions, such as nitration, on the coumarin (B35378) scaffold. mdpi.comsemanticscholar.org The theory helps confirm the position of substitutions on the coumarin ring by analyzing the electronic structure of the molecule and the reaction intermediates. mdpi.comnih.gov This approach is vital for planning and confirming the synthesis of specifically designed coumarin-quinone hybrids with desired functionalities. mdpi.com

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a coumarin-quinone conjugate) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.govmdpi.com This method is crucial for predicting the biological activity of these conjugates.

Molecular docking simulations are widely used to screen libraries of coumarin-quinone conjugates against specific biological targets and to predict their binding affinities. connectjournals.combiointerfaceresearch.com The binding affinity, often expressed as a binding energy value (in kcal/mol), indicates the strength of the interaction between the ligand and the target protein; a more negative value typically signifies a stronger interaction. nih.gov

For example, docking studies on a series of coumarin-quinone hybrids against the cyclooxygenase-2 (COX-2) enzyme revealed strong binding affinities, suggesting their potential as anti-inflammatory agents. nih.govnih.gov As detailed in the table below, different substitutions on the conjugate structure led to varying binding energies, allowing researchers to identify the most promising candidates for further development. nih.gov These studies help prioritize which novel compounds should be synthesized and tested in vitro, saving significant time and resources. biointerfaceresearch.comresearchgate.net

| Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |

|---|---|---|---|

| DTBSA | COX-2 (6COX) | -9.8 | ARG 120, TYR 355 |

| DTBSC | COX-2 (6COX) | -10.1 | ARG 120, TYR 355, GLU 524 |

| DTBSB | COX-2 (6COX) | -10.7 | ARG 120, TYR 355 |

| DTBSN | COX-2 (6COX) | -11.3 | ARG 120, TYR 355, GLU 524 |

Beyond predicting binding strength, molecular docking provides detailed, three-dimensional models of how a this compound fits into the active site of a biological target. nih.govresearchgate.net These models elucidate the specific binding mode and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. nih.govmdpi.com

Understanding these interactions is critical for explaining the compound's mechanism of action. For instance, the hydrogen bonding interactions between the -NH functionalities of certain coumarin-quinone hydrazones and residues in the COX-2 active site are believed to be crucial for their inhibitory activity. nih.gov By visualizing these binding modes, medicinal chemists can rationally design modifications to the conjugate's structure to enhance its interaction with the target, thereby improving its potency and selectivity. researchgate.netnih.gov

In Silico Drug-likeness and Theoretical Pharmacokinetic Profiling

Before a compound can be considered a viable drug candidate, it must possess favorable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico tools play a critical role in predicting these properties early in the drug discovery process. nih.govnih.gov

Computational models are used to evaluate the drug-likeness of coumarin-quinone conjugates based on established criteria such as Lipinski's Rule of Five. sciencepg.comresearchgate.net These rules assess physicochemical properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict if a compound is likely to have good oral bioavailability. sciencepg.com

Web-based platforms like SwissADME and pKCSM are frequently used to generate theoretical pharmacokinetic profiles for newly designed conjugates. nih.govnih.govdoaj.org These tools can predict a wide range of ADMET properties, including gastrointestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (key for metabolism), and potential toxicity risks. nih.govdoaj.org Research on coumarin-quinone hybrids has utilized these tools to confirm that the designed compounds possess accurate and favorable pharmacokinetic profiles, making them suitable for further lead development. nih.govnih.gov This predictive screening helps to identify and filter out compounds with poor ADMET characteristics early on, focusing experimental efforts on molecules with a higher probability of success. sciencepg.comresearchgate.net

Structure Activity Relationship Sar and Structural Modification Studies

Impact of Substituents on Biological Potency and Selectivity (e.g., at C-6 and C-7 positions of the coumarin (B35378) moiety)

The type and position of substituents on the coumarin ring are critical determinants of the biological activity of the resulting conjugates. The C-6 and C-7 positions, in particular, have been a major focus of structural modification to modulate the electronic and steric properties of the molecule.

Research has consistently shown that the bioactivities of various coumarins are significantly influenced by the nature of substituents at the C-6 and C-7 positions. researchgate.net For instance, the presence of two phenolic hydroxyl groups at these positions, as seen in Aesculetin (6,7-dihydroxycoumarin), is often necessary for strong antiproliferative activity. sci-hub.se Studies comparing different substitutions have revealed that a 6,7-dihydroxy pattern can lead to better anti-inflammatory and antioxidant activities compared to monosubstituted analogues like 6-methoxy or 7-hydroxy coumarins. researchgate.net

Electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH₃), at the C-6 or C-7 positions are known to enhance the radical scavenging capabilities of coumarin derivatives. jneonatalsurg.com The electronic properties of the substituent at the C-7 position can either stabilize or destabilize the formation of radicals, directly impacting the compound's antioxidant potential. researchgate.net Conversely, replacing a phenolic hydroxyl group with an amino, methoxy, or methyl group can lead to a failure to exhibit pro-apoptotic activity in certain cancer cell lines. conicet.gov.ar The introduction of bulky or lipophilic groups can also alter the molecule's interaction with biological targets and its ability to permeate cell membranes. jneonatalsurg.comnih.gov For example, SAR studies have shown that conjugates with benzyl (B1604629) groups at the C-7 position exhibit greater activity than their alkyl counterparts, and further introducing fluorine or chlorine atoms to the benzyl ring can result in good activity. nih.gov

The following table summarizes the observed effects of different substituents at the C-6 and C-7 positions on the biological activities of coumarin derivatives.

| Position(s) | Substituent(s) | Observed Effect on Biological Activity | Reference(s) |

| C-6, C-7 | Dihydroxy (-OH) | Potent antiproliferative, anti-inflammatory, and antioxidant activity. | researchgate.netsci-hub.se |

| C-6 | Methoxy (-OCH₃) | Reduced anti-inflammatory and antioxidant activity compared to 6,7-dihydroxy. | researchgate.net |

| C-7 | Hydroxy (-OH) | Reduced anti-inflammatory and antioxidant activity compared to 6,7-dihydroxy. | researchgate.net |

| C-6 or C-7 | Electron-Donating Groups (e.g., -OH, -OCH₃) | Enhanced radical scavenging and antioxidant properties. | jneonatalsurg.com |

| C-7 | Benzyl groups | Higher activity than alkyl analogs; further enhancement with F or Cl substitution. | nih.gov |

| C-6, C-7 | Methylenedioxy group | Essential for inducing differentiation in U-937 leukemic cells. | conicet.gov.ar |

Role of Linker Chemistry in Conjugate Activity and Target Engagement

A variety of linker strategies have been developed, often designed to be responsive to specific triggers within the target microenvironment, such as changes in pH, the presence of specific enzymes, or hypoxic conditions. unimi.it

pH-Sensitive Linkers : Acid-labile linkers, like acyl hydrazones, are designed to be stable at the physiological pH of blood (pH 7.4) but hydrolyze rapidly in the acidic environment of lysosomes (pH 4.5-5.0) or tumor microenvironments. nih.gov

Enzyme-Cleavable Linkers : These linkers incorporate peptide sequences or other motifs that are substrates for enzymes overexpressed in cancer cells, such as cathepsins or certain reductases. unimi.it For example, a conjugate prodrug was developed using a quinone propionic acid moiety as a "lock" for a photo-active coumarin. nih.gov The lock is removed by the DT-diaphorase enzyme, which is overexpressed in many cancer cells, thereby activating the conjugate for subsequent light-triggered drug release. unimi.itnih.gov

Self-Immolative Linkers : These are sophisticated linkers that undergo a cascade of electronic rearrangements upon cleavage of a trigger group, leading to the release of the payload. rsc.org A common strategy involves a 4-aminobenzylalcohol linker where an initial enzymatic or chemical trigger initiates a 1,6-elimination reaction, forming a reactive quinone methide intermediate and liberating the active drug. rsc.org

Photocleavable Linkers : Coumarin itself can be used as a photo-responsive linker, or photocage. nih.govresearchgate.net Irradiation with light at a specific wavelength (e.g., 365 nm or 400-475 nm) can induce cleavage of the linker and release of the conjugated drug, offering high spatiotemporal control over drug activation. nih.govresearchgate.net The photophysical properties and cleavage efficiency can be tuned by adding substituents to the coumarin structure. nih.gov

The balance between linker stability and selective cleavage is paramount for the success of these targeted therapies. unimi.it

Design Principles for Enhanced Efficacy and Mechanistic Specificity

The design of advanced coumarin-quinone conjugates has evolved beyond simple hybridization towards creating multifunctional agents with enhanced efficacy and target specificity. Several key design principles guide this process:

Multitargeting : A core principle is the rational combination of pharmacophores to hit multiple biological targets simultaneously. By studying the structures of known inhibitors, such as the aromatase inhibitor Exemestane and the EGFR inhibitor Erlotinib, researchers can design hybrid molecules that incorporate essential structural features from both, aiming for dual activity. nih.gov This approach can lead to synergistic effects and help overcome drug resistance.

Scaffold Rigidity and Spacing : The spatial arrangement of key functional groups is critical for potent receptor binding. For instance, studies on G protein-coupled receptor-35 (hGPR35) agonists revealed a design principle where two acidic groups attached to a rigid, fused aromatic scaffold with a proper spatial distance between them resulted in potent agonistic activity. acs.orgnih.gov This highlights the importance of a rigid scaffold to hold interacting groups in the optimal orientation for target engagement.

Bio-reductive Activation : Conjugates can be designed to exploit the hypoxic (low oxygen) environment common in solid tumors. For example, a nitroaromatic group can be incorporated into the linker, which is selectively reduced by nitroreductases in hypoxic conditions to trigger drug release. researchgate.net This "pro-prodrug" strategy ensures that the conjugate remains inactive until it reaches the specific tumor microenvironment. unimi.it

Modulation of Physicochemical Properties : Enhancing the biological and physicochemical properties of the parent scaffold is a fundamental goal. frontiersin.orgunimi.it This can be achieved by incorporating diverse functional fragments or constructing additional cyclic structures to improve aspects like solubility, cell permeability, and metabolic stability, which are crucial for drug-likeness. unimi.itmdpi.com

Rational Design Strategies Based on Computational and Biological Insights

Modern drug design heavily relies on the integration of computational methods with biological testing to guide the synthesis of novel compounds in a rational, hypothesis-driven manner. nih.gov

Molecular Docking : This computational technique is widely used to predict the binding mode and affinity of a conjugate for its protein target. nih.gov By simulating the interaction between the ligand (the conjugate) and the active site of an enzyme like cyclooxygenase (COX-2) or epidermal growth factor receptor (EGFR), researchers can identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) and predict the binding energy. nih.govnih.gov These insights help in prioritizing which candidate molecules to synthesize and can explain the SAR observed in biological assays. nih.gov

The table below shows examples of binding energies calculated via molecular docking for coumarin-quinone hybrids with the COX-2 enzyme.

| Compound | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Reference |

| DTBSB | -9.04 | TYR385, SER530, ARG120 | nih.gov |

| DTBSN | -8.99 | TYR385, SER530, ARG120 | nih.gov |

| DTBSE | -8.96 | TYR385, SER530, ARG120 | nih.gov |

| DTBSA | -8.84 | TYR385, SER530, ARG120 | nih.gov |

High-Throughput Computational Screening : For classes of molecules like quinones, computational screening can be applied to vast chemical libraries to identify promising candidates for specific applications, such as in redox flow batteries, a principle applicable to identifying redox-active moieties for drug design. rsc.org This approach accelerates the discovery of molecules with desired electronic properties.

Quantum Mechanics and Theoretical Studies : Advanced theoretical methods, such as Molecular Electron Density Theory (MEDT), can be used to analyze reaction mechanisms, such as the nitration of a coumarin ring. mdpi.com Understanding the regioselectivity and kinetic favorability of synthetic steps allows for more efficient and predictable synthesis of desired analogues. mdpi.com These computational studies provide a deep understanding of the electronic structure of the molecules, which governs their reactivity and photophysical properties. acs.org

By combining these computational predictions with biological data, a cyclical process of design, synthesis, and testing allows for the systematic optimization of coumarin-quinone conjugates, leading to the development of agents with enhanced potency and mechanistic specificity. acs.orgnih.gov

Advanced Applications and Future Research Directions of Coumarin Quinone Conjugates

Development of Fluorescent Probes and Substrates

The inherent fluorescence of the coumarin (B35378) moiety, often quenched by the linked quinone through mechanisms like Förster Resonance Energy Transfer (FRET), forms the basis of "turn-on" fluorescent probes. Enzymatic or chemical reduction of the quinone disrupts this quenching, leading to a detectable fluorescent signal. This principle is ingeniously applied in monitoring enzyme activities and in various biosensing and imaging applications.

Monitoring of Enzyme Activity in Biological Systems

Coumarin-quinone conjugates have emerged as powerful tools for the real-time monitoring of specific enzyme activities within complex biological environments. nih.gov These probes are designed to be substrates for particular enzymes, and upon enzymatic action, a significant change in their fluorescent properties is observed.

A notable example is a coumarin-quinone conjugate designed as a fluorescent substrate for NADH:ubiquinone oxidoreductases. medchemexpress.comcaymanchem.com This conjugate consists of a coumarin fluorophore and a ubiquinone analog. medchemexpress.comcaymanchem.com The enzymatic reduction of the ubiquinone moiety by enzymes like apoptosis-inducing factor mitochondria-associated 2/ferroptosis suppressor protein 1 (AIFM2/FSP1) leads to the unquenching of the coumarin's fluorescence, allowing for the measurement of the enzyme's kinetic parameters. medchemexpress.comcaymanchem.com This is particularly valuable in studying cellular processes like ferroptosis. medchemexpress.comcaymanchem.com

Another strategy involves the use of quinone methides (QMs) generated from coumarin-based probes. bohrium.com For instance, a probe for β-galactosidase activity was developed where enzymatic cleavage generates a p-quinone methide, leading to a self-immobilizing and fluorogenic response. bohrium.com This approach offers improved signal retention and is useful for visualizing enzyme activities in live cells and detecting cellular senescence. bohrium.com The modular design of these probes allows for the adaptation to different enzymes by altering the recognition moiety. mdpi.com

Furthermore, the versatility of coumarin chemistry allows for the creation of probes for a wide array of proteases, including serine and cysteine proteases. nih.gov By incorporating specific peptide sequences recognized by target proteases, the cleavage of the peptide linker triggers a fluorescent signal. nih.gov These probes can be designed as FRET pairs, where the coumarin acts as a donor and another fluorophore or a quencher acts as an acceptor. nih.govmdpi.com

| Probe Type | Target Enzyme(s) | Mechanism of Action | Application |

| Coumarin-Ubiquinone Conjugate | NADH:ubiquinone oxidoreductases (e.g., AIFM2/FSP1) | Enzymatic reduction of ubiquinone unquenches coumarin fluorescence. medchemexpress.comcaymanchem.com | Measuring kinetic parameters of enzymes involved in ferroptosis. medchemexpress.comcaymanchem.com |

| p-Quinone Methide-based Probe | β-galactosidase | Enzymatic cleavage generates a self-immobilizing fluorogenic quinone methide. bohrium.com | Visualizing enzyme activity in live cells and detecting senescence. bohrium.com |